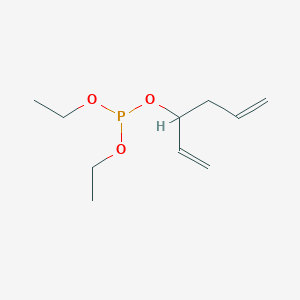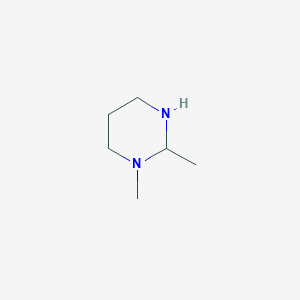![molecular formula C17H27NO B14591151 3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine CAS No. 61321-39-9](/img/structure/B14591151.png)
3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine is an organic compound that features a cyclopentane ring substituted with a methoxyphenyl group and a dimethylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of Dimethylpropan-1-amine Moiety: This step involves nucleophilic substitution reactions where the amine group is attached to the cyclopentane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.
1-Cyclopentyl-3-(2-methoxyphenyl)urea: Another compound with a cyclopentyl and methoxyphenyl group.
Uniqueness
3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61321-39-9 |
|---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
3-[1-(3-methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H27NO/c1-18(2)13-7-12-17(10-4-5-11-17)15-8-6-9-16(14-15)19-3/h6,8-9,14H,4-5,7,10-13H2,1-3H3 |
InChI Key |
JMGAAKGLKMGEPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(CCCC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)

![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
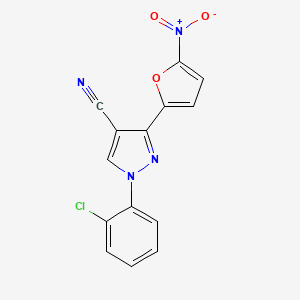
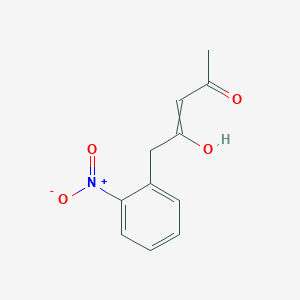
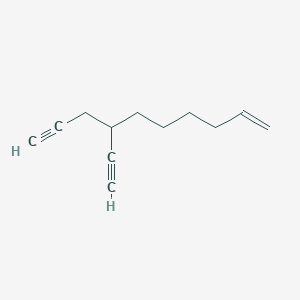
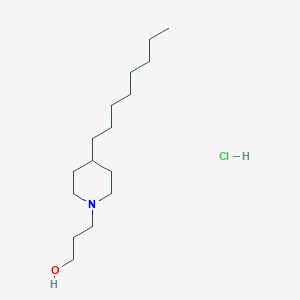
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
